N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine
Overview
Description
N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine is a chemical compound that features a pyrimidine ring attached to a phenoxy group, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyrimidine.
Formation of the Ethanamine Chain: The final step involves the alkylation of the phenoxy-pyrimidine intermediate with an appropriate alkylating agent, such as N-methyl-2-chloroethanamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or phenoxy rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxide or hydroxylated products.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Organic Synthesis: The compound is utilized in various organic synthesis reactions to create complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents and biological activities.
Uniqueness
N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine is unique due to its specific combination of a pyrimidine ring, phenoxy group, and ethanamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-methyl-2-(3-pyrimidin-5-ylphenoxy)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-14-5-6-17-13-4-2-3-11(7-13)12-8-15-10-16-9-12/h2-4,7-10,14H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZQIOQTWYJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)C2=CN=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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